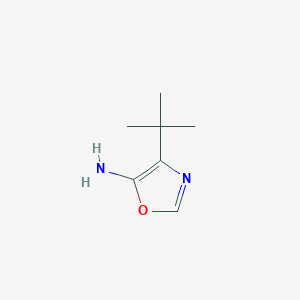

4-(Tert-butyl)oxazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-tert-butyl-1,3-oxazol-5-amine |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-6(8)10-4-9-5/h4H,8H2,1-3H3 |

InChI Key |

WQJXZIJXPNHZBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(OC=N1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl Oxazol 5 Amine

Reactivity of the 5-Amino Group

The 5-amino group, being an exocyclic primary amine attached to an electron-rich heterocyclic system, is a key center of reactivity. It readily participates in reactions typical of aromatic amines, including derivatization, condensation, and cross-coupling.

Derivatization Reactions of the Amine Functionality

The primary amine of 4-(tert-butyl)oxazol-5-amine can be readily derivatized to form a variety of functional groups. These reactions typically involve the replacement of a hydrogen atom on the nitrogen with a new group, a process that can alter the compound's chemical properties. iu.edu Common derivatization techniques applicable to this amine functionality include acylation, sulfonylation, and alkylation.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common method for protecting the amine group or for introducing new structural motifs. iu.edu

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in a basic medium results in the formation of sulfonamides.

Alkylation: While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the amine, it can be achieved under specific conditions. Reductive amination provides a more controlled alternative for introducing alkyl groups.

Below is a table summarizing potential derivatization reactions of the 5-amino group.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride, Pyridine | N-(4-(tert-butyl)oxazol-5-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, NaOH | N-(4-(tert-butyl)oxazol-5-yl)-4-methylbenzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-(4-(tert-butyl)oxazol-5-yl)-3-phenylurea |

Condensation and Coupling Reactions Involving the Amino Group

The nucleophilic character of the 5-amino group makes it an excellent candidate for various condensation and carbon-nitrogen bond-forming cross-coupling reactions.

Condensation Reactions: The amine can condense with aldehydes and ketones to form imines (Schiff bases), particularly in the presence of an acid catalyst and with the removal of water. This reaction is fundamental in the synthesis of more complex molecular architectures.

Coupling Reactions: The amine functionality can participate as the nucleophilic component in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.org This allows for the formation of a C-N bond between the oxazole (B20620) amine and various aryl or vinyl halides, providing a powerful tool for building complex molecules. beilstein-journals.orgnih.gov Such reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org

The following table details representative coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Ligand/Base Example | Product Type |

| Schiff Base Formation | Benzaldehyde | p-Toluenesulfonic acid | N-benzylidene-4-(tert-butyl)oxazol-5-amine |

| Buchwald-Hartwig Amination | Bromobenzene | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-(4-(tert-butyl)oxazol-5-yl)aniline |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | N-Aryl-4-(tert-butyl)oxazol-5-amine |

Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich five-membered heterocycle. Its reactivity is influenced by the presence of two heteroatoms (nitrogen and oxygen) and the substituents on the carbon atoms. The 5-amino group is a strong electron-donating group, which further activates the ring, while the 4-tert-butyl group provides steric influence.

Electrophilic Aromatic Substitution Patterns in Oxazoles

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic and heterocyclic systems. libretexts.org In the case of this compound, the regiochemical outcome of such reactions is governed by the combined directing effects of the ring heteroatoms and the existing substituents.

The oxazole ring itself is generally susceptible to electrophilic attack, with the C2 position being the most electron-rich and sterically accessible site for substitution. The 5-amino group is a powerful activating group and directs electrophiles to the ortho and para positions. In this molecule, the position ortho to the amino group is C4, which is already substituted. The only available position for substitution is the C2 position. The tert-butyl group at C4 is a weak activator. Therefore, electrophilic substitution is strongly directed to the C2 position. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) at the C2 position.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

The predicted outcomes for EAS reactions are summarized below.

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-4-(tert-butyl)oxazol-5-amine |

| Nitration | HNO₃ / H₂SO₄ | 4-(tert-butyl)-2-nitrooxazol-5-amine |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-4-(tert-butyl)oxazole-2-sulfonic acid |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 5-Acetamido-4-(tert-butyl)-2-acetyloxazole |

Nucleophilic Attack on the Oxazole Core

Direct nucleophilic aromatic substitution (SₙAr) on the unsubstituted oxazole ring is generally difficult due to its electron-rich nature. fishersci.co.uk Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group, neither of which is present in this compound.

However, the oxazole ring can be functionalized through other pathways involving nucleophiles:

Deprotonation-Substitution: The proton at the C2 position of the oxazole ring is the most acidic. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can lead to deprotonation to form a potent C2-lithiated nucleophile. This intermediate can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a substituent at the C2 position.

Ring-Opening Reactions: Under certain conditions, particularly with strong nucleophiles or under harsh reaction conditions, the oxazole ring can undergo cleavage. researchgate.net For instance, attack by a nucleophile at the C2 or C5 position can initiate a cascade of bond-breaking events, leading to acyclic products.

| Reaction Type | Reagent Sequence | Intermediate/Product Type |

| C2-Functionalization | 1. n-BuLi, THF, -78 °C; 2. Electrophile (E⁺) | 2-Substituted-4-(tert-butyl)oxazol-5-amine |

| Ring Cleavage | Strong nucleophile (e.g., NaOH), Heat | Acyclic amide/ester derivatives |

Cycloaddition Reactions of Oxazole Derivatives

Oxazoles can participate as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful synthetic route to substituted pyridines and other heterocyclic systems. The reaction involves the oxazole reacting with a dienophile, followed by a retro-Diels-Alder or elimination step that results in the loss of a small molecule (like water or an alcohol) to form an aromatic ring.

The electron-donating 5-amino group and the 4-tert-butyl group are expected to increase the electron density of the oxazole ring, enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Oxazoles can also participate in other types of cycloadditions, such as [3+2] cycloadditions, to form different heterocyclic products. nih.govacs.org

| Cycloaddition Type | Reactant Partner (Example) | Intermediate Adduct | Final Product (Example) |

| [4+2] Diels-Alder | Diethyl acetylenedicarboxylate | Bicyclic adduct | Substituted Pyridine |

| [4+2] Diels-Alder | Maleic anhydride (B1165640) | Bicyclic adduct | Substituted Pyridine |

| [3+2] Dipolar Cycloaddition | Nitrosobenzene | Dihydro-oxadiazole | 2,5-Dihydro-1,2,4-oxadiazole derivative |

Ring Transformations and Rearrangements

The oxazole ring is a versatile scaffold that can undergo various transformations and rearrangements, making it a valuable synthon for creating diverse molecular architectures. researchgate.net The reactivity is often dictated by the substitution pattern on the heterocyclic core.

Conversion of Oxazol-5(4H)-ones to Enantiomerically Enriched α-Amino Acid Derivatives

Oxazol-5(4H)-ones, also known as azlactones, are critical intermediates in the synthesis of α-amino acids. The dynamic kinetic resolution (DKR) of racemic oxazol-5(4H)-ones is a powerful method for producing enantiomerically enriched α-amino acid derivatives. acs.org This process involves the rapid racemization of the starting material under the reaction conditions, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product. researchgate.net

The efficiency of DKR is highly dependent on the substituents of the oxazolone (B7731731). Research involving a tetrapeptide catalyst for the methanolytic DKR of various 4-substituted-2-phenyloxazol-5(4H)-ones has provided specific insights into the effect of a bulky C4 substituent like a tert-butyl group. While oxazolones with benzylic-type substituents generally perform well, providing products with high conversion and enantiomeric ratios, alkyl-substituted variants show varied success. acs.org

Specifically, an oxazolone with a γ-trisubstituted group analogous to a tert-butyl group at the C4 position (1m) was tested and showed significantly reduced performance compared to less sterically hindered analogs like the leucine-derived oxazolone (1k). acs.org This highlights the profound steric influence of the tert-butyl group on the catalytic process.

| Oxazolone Precursor | C4-Substituent | Conversion (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Leucine-derived (1k) | Isobutyl | 91 | 91:9 | acs.org |

| tert-Leucine-derived (1m) | tert-Butyl | 14 | 68:32 | acs.org |

The data clearly indicates that the bulky tert-butyl group hinders the approach of the oxazolone to the catalyst's active site, resulting in both lower conversion and diminished enantioselectivity. acs.org This steric impediment likely raises the energy of the transition state for the reaction, slowing down the rate of conversion and reducing the energy difference between the diastereomeric transition states that governs enantioselectivity.

Intramolecular Cyclizations and Rearrangements Involving the Oxazole Core

The oxazole nucleus is susceptible to various rearrangements, which can be triggered by thermal, photochemical, or chemical means. These reactions often proceed through ring-opening and recyclization pathways to yield other heterocyclic systems. researchgate.net For instance, under certain conditions, oxazoles can rearrange into imidazoles or thiazoles. slideshare.net

While specific studies on the intramolecular cyclizations of this compound are not extensively documented, the general reactivity of the oxazole core suggests potential pathways. The bulky tert-butyl group at C4 would be expected to play a significant role in such transformations. It can exert steric control, directing the regioselectivity of cyclization reactions or, conversely, inhibiting certain rearrangement pathways that require less sterically demanding transition states. For example, in reactions involving electrophilic attack at C5 followed by ring opening, the tert-butyl group could influence the conformation of any acyclic intermediates, thereby guiding the subsequent recyclization step.

Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms of chemical reactions is crucial for their optimization and application. The study of reactions involving this compound and its precursors benefits greatly from modern analytical techniques that allow for the real-time observation of reaction progress and the identification of transient species.

Elucidation of Reaction Pathways through in situ Spectroscopic Monitoring

In situ spectroscopic monitoring provides a powerful window into a reacting chemical system, allowing for the real-time tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species without the need for sampling. spectroscopyonline.comresearchgate.net Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. frontiersin.orgmdpi.com

For reactions involving the transformation of oxazolones, in situ FTIR spectroscopy can be invaluable. mdpi.com Key functional groups exhibit characteristic vibrational frequencies. For example, the carbonyl group of the oxazolone ring has a strong, distinct absorption band (typically ~1830-1815 cm⁻¹), which can be monitored to follow the rate of its consumption. Simultaneously, the appearance of absorption bands corresponding to the product, such as the ester carbonyl (~1740 cm⁻¹) in a DKR reaction, can be tracked to understand the reaction kinetics. mdpi.com This continuous data acquisition allows for a detailed kinetic profile to be constructed, revealing information about reaction orders, rate constants, and potential induction periods or changes in mechanism over time. spectroscopyonline.com

Characterization of Key Mechanistic Intermediates

The reactivity of oxazolones often involves the formation of short-lived, highly reactive intermediates. nih.govnih.gov Identifying and characterizing these species is essential for confirming a proposed reaction mechanism. Oxazolones are known to be activated intermediates in peptide chemistry, capable of reacting with nucleophiles like water or other amino acids to extend a peptide chain. nih.gov

In the context of ring transformations, several types of intermediates can be postulated. For example, acid-catalyzed reactions may proceed through protonation of the oxazole nitrogen or the C5-amino group, leading to activated acyliminium or related cationic species. Spectroscopic techniques are crucial for detecting such intermediates. While direct observation by NMR might be challenging due to low concentrations and short lifetimes, techniques like tandem mass spectrometry (MS/MS) can provide evidence for their existence. wayne.edu For instance, fragmentation patterns in collision-induced dissociation (CID) experiments can be interpreted to support the structure of transient intermediates formed in the gas phase. wayne.edu In some cases, low-temperature spectroscopic methods can be employed to trap and characterize otherwise unstable intermediates.

Spectroscopic and Structural Elucidation of 4 Tert Butyl Oxazol 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the carbon skeleton and proton environments can be assembled.

The ¹H NMR spectrum of 4-(tert-butyl)oxazol-5-amine is anticipated to be relatively simple, displaying three distinct signals corresponding to the different proton environments in the molecule.

Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to produce a sharp, intense singlet. Due to the shielding effect of the carbon atom, this signal would appear in the upfield region of the spectrum, typically around δ 1.3–1.5 ppm. In similar structures containing tert-butyl groups, these protons are often observed as singlets at approximately δ 1.31 ppm nih.gov to δ 1.45 ppm beilstein-journals.org.

Amine Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. The signal can typically be found in the range of δ 1–5 ppm.

Oxazole (B20620) Ring Proton (C2-H): The single proton attached to the C2 position of the oxazole ring would be the most deshielded proton in the molecule. The electron-withdrawing character of the adjacent nitrogen and oxygen atoms causes this proton to resonate significantly downfield. For the parent oxazole, the C2-H proton signal is observed at approximately δ 7.95 ppm chemicalbook.com. Therefore, a chemical shift in the range of δ 7.9–8.1 ppm is predicted for the C2-H of this compound modgraph.co.uk.

Due to the absence of adjacent protons, all signals in the predicted spectrum are expected to be singlets, meaning no proton-proton coupling constants would be observed.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | 1.3–1.5 | Singlet (s) | 9H |

| -NH ₂ | 1–5 (variable) | Broad Singlet (br s) | 2H |

| C2-H | 7.9–8.1 | Singlet (s) | 1H |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated. The chemical shifts can be predicted by considering the data for parent oxazole and applying known substituent effects. For unsubstituted oxazole, the ring carbons resonate at δ 150.6 (C2), δ 125.4 (C4), and δ 138.1 (C5) cdnsciencepub.com.

Tert-butyl Carbons: The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The methyl carbons are expected in the upfield region around δ 29–31 ppm, while the quaternary carbon would appear further downfield, around δ 32–35 ppm.

Oxazole Ring Carbons:

C2: The chemical shift of C2 is predicted to be around δ 150–152 ppm, similar to the parent compound cdnsciencepub.com.

C4: The attachment of the electron-donating tert-butyl group at C4 would cause a significant downfield shift. However, the strong electron-donating effect of the adjacent amino group at C5 would cause a substantial upfield shift. The net effect is difficult to predict precisely but is likely to result in a chemical shift in the range of δ 120-125 ppm nih.gov.

C5: The C5 carbon, bearing the electron-donating amino group, is expected to be significantly deshielded and shifted downfield compared to the parent oxazole, likely appearing in the δ 145–150 ppm region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | 29–31 |

| -C (CH₃)₃ | 32–35 |

| C 4 | 120–125 |

| C 5 | 145–150 |

| C 2 | 150–152 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as no protons are coupled to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond proton-carbon correlations. An HMQC or HSQC spectrum would show a cross-peak connecting the C2-H proton signal (δ ~8.0 ppm) to the C2 carbon signal (δ ~151 ppm) and another cross-peak connecting the tert-butyl proton signal (δ ~1.4 ppm) to the methyl carbon signal (δ ~30 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the substitution pattern on the oxazole ring, as it shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

A correlation between the tert-butyl protons (H) and the C4 carbon of the oxazole ring.

A correlation between the tert-butyl protons (H) and the C5 carbon of the oxazole ring.

A correlation between the C2-H proton and both the C4 and C5 carbons.

Correlations from the amine protons to C5 and C4. These correlations would unambiguously confirm the placement of the tert-butyl group at C4 and the amine group at C5.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (molecular formula C₇H₁₂N₂O), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This technique is routinely used to confirm the identity of newly synthesized oxazole derivatives rsc.org.

Table 3: HRMS Data Calculation for this compound

| Ion Formula | Calculated Exact Mass [M+H]⁺ |

| C₇H₁₃N₂O⁺ | 141.1028 |

An experimentally determined mass value within a narrow tolerance (typically <5 ppm) of the calculated value would confirm the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is typically observed as a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound, ESI-MS would be expected to show a prominent signal at an m/z of 141, corresponding to the nominal mass of the protonated molecule. This provides clear information about the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, tert-butyl, and oxazole ring moieties.

The primary amine (-NH₂) group is typically identified by two N-H stretching vibrations in the region of 3500-3200 cm⁻¹; one for the asymmetric stretch and one for the symmetric stretch. wpmucdn.com Additionally, an N-H scissoring (bending) vibration is expected to appear around 1600 cm⁻¹. wpmucdn.com

The tert-butyl group, a bulky aliphatic substituent, will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹) and distinct C-H bending vibrations. A notable "doublet" for the isopropyl group, which is part of the tert-butyl structure, can sometimes be observed around 1388 and 1368 cm⁻¹. researchgate.net

The oxazole ring itself contributes to a complex fingerprint region of the spectrum. Key vibrations include the C=N stretching, typically observed in the 1650-1550 cm⁻¹ range, and C-O stretching vibrations, which can appear between 1300 cm⁻¹ and 1000 cm⁻¹. rjpbcs.comrsc.org The aromatic C-H stretching of the oxazole ring may also be present above 3000 cm⁻¹. libretexts.org Theoretical and experimental studies on oxazole and its derivatives have provided detailed assignments for these vibrational modes. researchgate.net

An interactive data table summarizing the expected IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3200 | Medium |

| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Variable |

| tert-Butyl (-C(CH₃)₃) | C-H Stretch | 2970 - 2870 | Strong |

| tert-Butyl (-C(CH₃)₃) | C-H Bend | 1470 - 1365 | Medium |

| Oxazole Ring | C-H Stretch | 3100 - 3000 | Weak-Medium |

| Oxazole Ring | C=N Stretch | 1650 - 1550 | Medium |

| Oxazole Ring | C-O Stretch | 1300 - 1000 | Medium-Strong |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the reviewed literature, extensive studies on analogous oxazole derivatives offer significant insight into the expected structural parameters. nih.govsemanticscholar.orgrsc.org

The geometry of the oxazole ring is well-characterized. It is a planar, five-membered heterocyclic ring with a specific pattern of bond lengths that reflects its aromatic character and the presence of heteroatoms. semanticscholar.org Studies on various oxazole derivatives show a characteristic pattern of shorter double bonds (e.g., C4=N5) and longer single bonds. nih.gov The attachment of the tert-butyl group at the C4 position and the amine group at the C5 position would be expected to cause minor perturbations to the ring geometry compared to unsubstituted oxazole.

The table below presents typical bond lengths and angles for the oxazole ring, compiled from crystallographic data of related compounds.

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Length | O1-C2 | ~1.36 Å |

| Bond Length | C2-N3 | ~1.30 Å |

| Bond Length | N3-C4 | ~1.38 Å |

| Bond Length | C4-C5 | ~1.37 Å |

| Bond Length | C5-O1 | ~1.37 Å |

| Bond Angle | C5-O1-C2 | ~105° |

| Bond Angle | O1-C2-N3 | ~115° |

| Bond Angle | C2-N3-C4 | ~104° |

| Bond Angle | N3-C4-C5 | ~111° |

| Bond Angle | C4-C5-O1 | ~105° |

Note: Values are approximate and can vary based on substitution patterns. nih.govresearchgate.net

Torsion angles within the oxazole ring itself are expected to be close to zero, consistent with its planar nature. The key torsion angles to consider would involve the orientation of the tert-butyl and amine substituents relative to the ring.

The solid-state packing of this compound would be governed by a network of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. Therefore, strong N-H···N or N-H···O intermolecular hydrogen bonds are expected to be a dominant feature in the crystal lattice, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

In addition to hydrogen bonding, weaker interactions play a crucial role in crystal architecture. nih.govsemanticscholar.org These can include:

π-π Stacking: The planar, electron-rich oxazole rings of adjacent molecules may engage in π-π stacking interactions. The presence of the bulky tert-butyl group might influence the geometry of this stacking, potentially leading to slipped-stack arrangements rather than a direct face-to-face overlap. rsc.orgnih.gov

C-H···π Interactions: Hydrogen atoms from the tert-butyl group could interact with the π-system of the oxazole ring of a neighboring molecule.

The interplay and hierarchy of these interactions dictate the final crystal packing and resulting material properties. nih.gov

Purity Assessment and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds like this compound and for separating enantiomers if a chiral center is present. helsinki.fi

For purity analysis, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this method, the compound is passed through a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with additives like formic acid or phosphoric acid to improve peak shape). sielc.com The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

If the synthesis of an oxazole derivative results in a racemic mixture (an equal mixture of two enantiomers), chiral HPLC is required to separate and quantify them. researchgate.net The enantiomeric ratio is a critical parameter, especially in pharmaceutical applications. The separation is achieved using a chiral stationary phase (CSP). Various CSPs have been proven effective for separating the enantiomers of azole compounds, including those based on macrocyclic glycopeptides or derivatized polysaccharides like amylose and cellulose. scilit.comnih.gov The separation can be optimized by testing different mobile phase modes, such as normal phase (e.g., heptane/ethanol), polar organic, or reversed phase. researchgate.net

The table below summarizes typical conditions that could be adapted for the HPLC analysis of this compound and its analogues.

| Analysis Type | Stationary Phase (Column) | Mobile Phase Example | Detection |

|---|---|---|---|

| Purity Assessment | Reverse Phase (e.g., C18, C8) | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) |

| Enantiomeric Separation | Chiral (e.g., Polysaccharide-based) | Normal Phase (e.g., Heptane/Isopropanol) | UV / Circular Dichroism (CD) |

| Enantiomeric Separation | Chiral (e.g., Macrocyclic Glycopeptide) | Polar Organic (e.g., Acetonitrile/Methanol) | UV / Circular Dichroism (CD) |

Note: Conditions are illustrative and require method development for the specific analyte. sielc.comresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Guidance

Thin-layer chromatography (TLC) is an indispensable analytical technique in synthetic organic chemistry, valued for its simplicity, speed, and high sensitivity. libretexts.org It is a crucial tool for monitoring the progress of chemical reactions, optimizing reaction conditions, and guiding the purification of products. In the context of the synthesis of this compound and its analogues, TLC provides a rapid assessment of the reaction mixture, allowing for the qualitative identification of starting materials, intermediates, and products.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture). bitesizebio.com The separation is driven by the polarity of the compounds, with less polar compounds generally traveling further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For this compound, which possesses a basic amine group and a moderately polar oxazole core, the choice of the stationary and mobile phases is critical for achieving good separation. Silica gel is a commonly used stationary phase for such compounds due to its polar nature. libretexts.org The mobile phase, or eluent, is typically a mixture of a less polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is carefully adjusted to achieve an optimal Rf value, ideally between 0.2 and 0.8 for the compounds of interest. chemistryhall.com

Reaction Monitoring:

During the synthesis of this compound, TLC is employed to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material(s) as a reference. chemistryhall.com The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. For instance, in a reaction to form an oxazole derivative, TLC can be used to monitor the conversion of reactants. mdpi.com

Purification Guidance:

Once the reaction is complete, TLC is instrumental in determining the appropriate conditions for purification by column chromatography. mdpi.com Different solvent systems are tested to find one that provides good separation between the desired product and any impurities. The Rf values obtained from TLC are used to predict the elution behavior of the compounds on a chromatography column. A solvent system that gives an Rf value of approximately 0.2-0.4 for the target compound is often a good starting point for column chromatography.

Visualization:

Since many organic compounds, including this compound, are colorless, various visualization techniques are employed to locate the spots on the TLC plate. A common method is the use of a UV lamp, as compounds with chromophores, such as aromatic or heteroaromatic rings, will appear as dark spots on a fluorescent background (F254 plates). researchgate.net Staining with chemical reagents is another widely used method. For amines, a ninhydrin stain can be particularly effective, producing a characteristic color. chemistryhall.com An iodine chamber, which reversibly stains many organic compounds, is also a useful general visualization technique. analyticaltoxicology.com

The following interactive data tables provide illustrative examples of TLC data for this compound and a hypothetical analogue, demonstrating the effect of solvent systems on Rf values and the application of different visualization techniques.

Table 1: Effect of Mobile Phase Composition on the Rf Value of this compound on Silica Gel TLC

| Solvent System (v/v) | Rf Value |

| Hexane:Ethyl Acetate (4:1) | 0.15 |

| Hexane:Ethyl Acetate (2:1) | 0.35 |

| Hexane:Ethyl Acetate (1:1) | 0.58 |

| Dichloromethane:Methanol (9.5:0.5) | 0.42 |

| Dichloromethane:Methanol (9:1) | 0.65 |

Table 2: TLC Data for Reaction Monitoring of a Hypothetical Synthesis of an Oxazole Analogue

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization Method |

| Starting Material A | 0.65 | UV (254 nm) |

| Starting Material B | 0.20 | UV (254 nm), Iodine |

| Product (Oxazole Analogue) | 0.45 | UV (254 nm), Ninhydrin |

Table 3: Common TLC Visualization Reagents for Oxazole Amines

| Reagent | Compound Type Detected | Observation |

| UV Light (254 nm) | Compounds with aromatic/conjugated systems | Dark spots on a fluorescent background |

| Iodine Vapor | General for many organic compounds | Brown spots |

| Ninhydrin | Primary and secondary amines | Purple/colored spots, often upon heating |

| Potassium Permanganate | Compounds susceptible to oxidation | Yellow/brown spots on a purple background |

Following a comprehensive search for scholarly articles and scientific data, it has been determined that there is no publicly available research literature containing the specific computational and theoretical investigations requested for the compound “this compound.”

The search for data pertaining to Density Functional Theory (DFT) calculations, including geometry optimization, energetic analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis, did not yield any results for this specific molecule. Similarly, no studies were found detailing its reaction mechanism predictions, transition states, conformational analysis, stereochemical modeling, or non-therapeutic in silico molecular interactions and binding modes.

While computational studies have been performed on structurally related compounds, such as other substituted oxazoles or molecules containing a tert-butyl group, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. The user's instructions explicitly forbid introducing data that falls outside the precise scope of the requested subject.

Therefore, the generation of the requested article is not possible without the necessary scientific data for "this compound."

Computational and Theoretical Investigations

In Silico Studies on Molecular Interactions and Binding Modes (excluding therapeutic outcomes or specific disease targets).

Ligand-Receptor Binding Mode Assessment from a Structural Perspective.

The assessment of the ligand-receptor binding mode from a structural standpoint for oxazole-containing compounds typically involves techniques such as X-ray crystallography and molecular docking simulations. While a specific crystal structure of 4-(tert-butyl)oxazol-5-amine bound to a receptor is not publicly available, molecular docking studies on other oxazole (B20620) derivatives provide a framework for understanding its potential interactions.

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a receptor's active site. For oxazole derivatives, these studies have been employed to elucidate binding modes with various protein targets, including enzymes and receptors implicated in disease. For instance, docking studies on oxazole compounds have been used to analyze their inhibitory potential against proteins like the heme-binding protein of Porphyromonas gingivalis and cyclooxygenase (COX) enzymes. nih.govpnrjournal.com

In a typical docking protocol for a compound like this compound, the three-dimensional structure of the target protein would be obtained from a repository such as the Protein Data Bank (PDB). The structure of this compound would be generated and optimized using computational chemistry software. The docking software then systematically explores various possible conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding affinity.

The key interactions governing the binding of this compound to a hypothetical receptor would likely involve:

Hydrogen Bonding: The amine group (-NH2) at the 5-position of the oxazole ring is a potential hydrogen bond donor. The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The tert-butyl group at the 4-position is a bulky, nonpolar moiety that would favorably interact with hydrophobic pockets within the receptor's binding site.

Pi-Stacking: The oxazole ring itself is an aromatic heterocycle and could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor.

The table below illustrates the potential interactions that could be analyzed in a molecular docking study of this compound.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Receptor |

| Hydrogen Bond Donor | 5-amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Oxazole Nitrogen, Oxazole Oxygen | Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine |

| Hydrophobic | 4-tert-butyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Oxazole ring | Phenylalanine, Tyrosine, Tryptophan |

These computational predictions provide valuable hypotheses about the binding mode, which can then be validated through experimental methods like site-directed mutagenesis and co-crystallization.

Structure-Binding Relationships from a Computational Perspective.

Computational studies are instrumental in elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For the oxazole scaffold, SAR studies have been conducted to understand the impact of different substituents on their inhibitory potency against various targets. nih.gov

For this compound, a computational SAR study would involve systematically modifying the core structure and evaluating the effect of these changes on the predicted binding affinity for a target receptor. Key structural features to investigate would include:

The Tert-butyl Group: The size and hydrophobicity of the substituent at the 4-position are critical. Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or more polar groups could significantly alter the binding affinity and selectivity. A larger, hydrophobic group may be essential for occupying a specific hydrophobic pocket in the receptor.

The Amine Group: The position and nature of the amine group are crucial for hydrogen bonding. Moving the amine to a different position on the oxazole ring or replacing it with other functional groups (e.g., hydroxyl, amide) would likely have a profound impact on the binding mode and affinity.

The Oxazole Core: The oxazole ring itself provides a rigid scaffold for the presentation of the key interacting functional groups. Modifications to the ring, such as substitution with other heterocyclic systems, could be explored to optimize interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) models can be developed from these computational experiments. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

The following table summarizes how computational approaches can be used to explore the structure-binding relationships of this compound derivatives.

| Structural Modification | Computational Analysis | Predicted Effect on Binding |

| Varying the alkyl group at position 4 | Molecular docking, Free energy calculations | Alteration of hydrophobic interactions and steric fit |

| Modifying the functional group at position 5 | Molecular docking, pKa calculations | Change in hydrogen bonding capacity and electrostatic interactions |

| Substitution on the oxazole ring | Quantum mechanics calculations, Molecular docking | Modification of electronic properties and overall shape |

Applications in Organic Synthesis and Catalysis

4-(Tert-butyl)oxazol-5-amine as a Building Block in Complex Molecule Synthesis

The tert-butyl oxazoline (B21484) moiety is a cornerstone in the synthesis of complex molecules, particularly in the construction of quaternary stereocenters. acs.orgnih.gov This structural unit is frequently incorporated into chiral ligands that catalyze key bond-forming reactions. For instance, palladium catalysts bearing ligands with the (S)-4-tert-butyl oxazoline unit have been instrumental in the enantioselective synthesis of complex cyclic ketones. A notable example is the decarboxylative asymmetric allylic alkylation to produce α-quaternary ketones, which are valuable intermediates in natural product synthesis. acs.org In one elegant application, a palladium complex with an (S)-tBu-PHOX ligand was used to synthesize a key intermediate for the polycyclic norditerpenoid ineleganolide, achieving the target ketone with a chloro-substituted allyl moiety in 82% yield and 92% enantiomeric excess (ee). acs.org Similarly, this catalytic system was employed in a modified decarboxylative asymmetric allylation for the synthesis of tekturna, a drug used for treating hypertension. acs.org These examples underscore the role of the 4-tert-butyl oxazoline framework as a fundamental building block, enabling the assembly of intricate and medicinally relevant molecules.

Derivatization to Chiral Auxiliaries and Ligands

The true synthetic power of the this compound framework is most evident in its derivatization into a wide array of chiral ligands. These ligands have become indispensable tools in asymmetric catalysis, where they transfer their steric and electronic information to a metal center to control the stereochemical outcome of a reaction. The tert-butyl group, in particular, is highly effective at creating a well-defined chiral pocket around the metal's active site.

Chiral oxazoline-containing ligands are among the most successful and widely used ligand classes in asymmetric catalysis due to their ready accessibility and modular nature. acs.org They are typically synthesized from readily available chiral β-amino alcohols, such as (S)-tert-leucinol, which provides the characteristic 4-tert-butyl substitution pattern. acs.orgnih.gov

Phosphinooxazoline (PHOX) Ligands: PHOX ligands are a prominent class of P,N-chelating ligands where the chiral oxazoline is solely responsible for inducing asymmetry. acs.orgwikipedia.org The synthesis is modular, often involving the coupling of a phenyloxazoline with a diphenylphosphine (B32561) source. wikipedia.orgcaltech.edu A highly practical method utilizes a copper(I) iodide-catalyzed coupling of an aryl bromide with a phosphine (B1218219), which tolerates a wide range of functional groups and is scalable. caltech.edu For example, (S)-t-Bu-PHOX is a widely used ligand that demonstrates the importance of the bulky tert-butyl group for achieving high levels of enantioselectivity. nih.gov

Bis(oxazoline) (BOX) Ligands: C2-symmetric bis(oxazoline) ligands are another "privileged" class of ligands. nih.govmdpi.com Their synthesis generally involves the condensation of a dicarboxylic acid derivative (like pyridine-2,6-dicarbonitrile) with two equivalents of a chiral amino alcohol. nih.govnih.gov The chirality is derived from readily available amino acids, allowing for easy optimization of the ligand's steric properties for a specific catalytic process. nih.gov The resulting BOX ligands form stable chelate complexes with various metals, including copper, palladium, and zinc, creating a well-defined chiral environment for catalysis. nih.govrameshrasappan.com

The applications of these ligands are extensive. PHOX-palladium complexes are highly effective in catalyzing enantioselective allylic substitutions and Heck reactions. acs.orgwikipedia.org BOX-metal complexes are used in a vast range of transformations, including Diels-Alder reactions, Mukaiyama aldol (B89426) reactions, cyclopropanation, and aziridination of olefins. nih.govrameshrasappan.com

The ligands derived from the 4-tert-butyl oxazoline core excel in asymmetric catalysis, consistently delivering high enantioselectivities across a broad spectrum of reactions. The steric bulk of the tert-butyl group is crucial for creating effective chiral discrimination. nih.gov

In palladium-catalyzed reactions, (S)-tBu-PHOX is a benchmark ligand. It has been successfully applied in:

Decarboxylative Allylic Alkylation: To generate α-quaternary ketones with high enantiomeric excess (up to 92% ee). acs.org

Intermolecular Amination: The addition of aliphatic amines to acyclic 1,3-dienes, yielding chiral allylic amines with up to 93% ee. acs.org

Meerwein–Eschenmoser Claisen Rearrangement: Catalyzing the first enantioselective variant of this reaction to produce oxindoles with a quaternary stereocenter (up to 96% ee). acs.org

The following table summarizes the performance of a Pd/(S)-tBu-PHOX catalyst system in various enantioselective transformations.

| Reaction Type | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Allylic Alkylation | Allyl enol carbonate | α-Quaternary Ketone | 82 | 92 |

| Intermolecular Amination | Acyclic 1,3-diene | Chiral Allylic Amine | - | up to 93 |

| M-E Claisen Rearrangement | β-amidoester | Oxindole | - | up to 96 |

Bis(oxazoline) (BOX) ligands, particularly those with tert-butyl substituents, also show remarkable efficacy. Copper(I)-BOX complexes are classic catalysts for asymmetric cyclopropanation and aziridination reactions. rameshrasappan.com Palladium(II)-BOX complexes have been employed in Wacker-type cyclizations of o-allylphenols, achieving up to 97% ee. nih.gov The choice of the substituent on the oxazoline ring (isopropyl vs. tert-butyl) can be critical, with the tert-butyl group often providing superior enantioselectivity due to its greater steric hindrance. rameshrasappan.com

Precursors for the Synthesis of other Heterocyclic Systems

Beyond its role in ligand synthesis, the oxazoline ring itself is a versatile heterocyclic precursor that can be transformed into other important structural motifs. The amine functionality at the C5 position of this compound provides an additional handle for synthetic manipulation and diversification.

The synthesis of 1,2,4-oxadiazoles often proceeds from amidoximes, which can be prepared from nitriles. nih.govorganic-chemistry.org While direct transformation of an aminoxazole is less common, the chemistry of related aminoazoles provides a blueprint for such conversions. Aminoazoles are known to undergo heterocyclization reactions with various electrophiles, serving as versatile building blocks for a diverse range of nitrogen-containing heterocycles. nih.govfrontiersin.orgnih.gov For instance, thermal or photochemical rearrangements of 1,2,4-oxadiazoles can lead to other heterocyclic systems like 1,3,4-oxadiazoles or regioisomeric 1,2,4-oxadiazoles. chim.it A plausible pathway for transforming an aminoxazole could involve its conversion to an N-acyl amidine intermediate, which can then undergo oxidative cyclization to form a 1,2,4-oxadiazole (B8745197) ring. mdpi.com

Chiral oxazolines serve as valuable masked equivalents of α-amino acids. The oxazoline ring can be hydrolyzed under acidic conditions to reveal a carboxylic acid and an amino alcohol function. nih.gov This property is synthetically useful, as the oxazoline can act as a chiral auxiliary to direct stereoselective reactions before being converted into an amino acid derivative. For example, the acidic hydrolysis of an N-acetylneuraminic 4,5-oxazoline generates a free C5-amino group, which is a key step in synthesizing various antiviral drugs. nih.gov This demonstrates that the oxazoline ring can be opened to yield functionalized amino ester derivatives. nih.gov Furthermore, racemization of amino acids during peptide hydrolysis has been shown to proceed through in-peptide oxazoline intermediates, highlighting the reversible nature of this transformation under certain conditions. nih.gov This inherent reactivity allows for the use of the this compound scaffold as a synthon for non-proteinogenic α-amino acids, enabling the introduction of the unique tert-butyl group into peptide-like structures.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green and sustainable routes to 4-(tert-butyl)oxazol-5-amine and its derivatives.

Current synthetic strategies for oxazole (B20620) derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. ijpsonline.comresearchgate.net Green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, have shown promise in accelerating reaction times and improving yields for other oxazole systems and should be explored for the synthesis of this compound. ijpsonline.comnih.gov

A particularly promising avenue for exploration is the use of earth-abundant metal catalysts. For instance, a highly regioselective synthesis of 5-aminooxazoles has been reported using a Cp*Co(III) catalyst in a formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides. acs.orgacs.org Adapting this methodology for the synthesis of 4-alkyl-substituted 5-aminooxazoles, including the tert-butyl variant, would represent a significant advancement. One-pot reactions that minimize intermediate purification steps and solvent usage should also be a key focus. ijpsonline.com The van Leusen oxazole synthesis, a well-established method, could be adapted using greener solvents and catalysts to improve its environmental footprint. mdpi.com

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and cleaner reaction profiles. | Optimization of reaction parameters (temperature, time, power) for the specific substrates. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Investigation of sonochemical effects on the cyclization process to form the oxazole ring. |

| Earth-Abundant Metal Catalysis | Cost-effective and environmentally friendly alternative to precious metal catalysts. | Development of cobalt, copper, or iron-based catalytic systems for regioselective synthesis. |

| One-Pot Reactions | Increased efficiency, reduced waste, and lower operational costs. | Design of tandem or domino reaction sequences starting from simple precursors. |

Exploration of New Reactivity Patterns and Transformations

The electronic properties of the oxazole ring, influenced by the electron-donating amino group at C5 and the sterically demanding tert-butyl group at C4, suggest a unique reactivity profile for this compound that warrants thorough investigation.

The oxazole nucleus is known to undergo various chemical transformations. tandfonline.com Electrophilic substitution typically occurs at the C5 position in oxazoles, but the presence of the amino group at this position in the target molecule may alter this selectivity. wikipedia.org A systematic study of its reactions with a range of electrophiles would be highly informative. Conversely, nucleophilic substitution is favored at the C2 position, and exploring reactions with various nucleophiles could lead to a diverse library of novel compounds. wikipedia.org

Of particular interest are cycloaddition reactions. Oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines. wikipedia.org Investigating the participation of this compound in such reactions could open doors to new heterocyclic frameworks. Furthermore, other types of cycloadditions, such as [5+2] cycloadditions, which are powerful tools for constructing seven-membered rings, remain unexplored for this class of compounds. rsc.org The reactivity of the amino group itself, through acylation, alkylation, or diazotization, followed by subsequent transformations, also presents a fertile ground for discovering new chemical space.

| Reaction Type | Potential Outcome for this compound | Unexplored Avenue |

| Electrophilic Substitution | Functionalization of the oxazole ring at the C2 position. | Understanding the directing effects of the amino and tert-butyl groups on regioselectivity. |

| Nucleophilic Substitution | Introduction of diverse functional groups at the C2 position. | Development of novel C-C and C-N bond-forming reactions. |

| Diels-Alder Cycloaddition | Synthesis of highly substituted pyridine derivatives. | Exploration of the impact of the tert-butyl group on the dienophilic reactivity. |

| Other Cycloadditions | Access to novel and complex heterocyclic systems. | Investigation of [3+2] and [5+2] cycloaddition pathways. |

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the electronic structure and predict the reactivity of molecules. irjweb.com For this compound, where experimental data is scarce, in silico studies can provide invaluable guidance for future experimental work.

DFT calculations can be employed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. irjweb.comresearchgate.net The calculated HOMO-LUMO gap can provide insights into the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Advanced computational models can also be used to simulate reaction mechanisms, calculate activation energies, and predict the regioselectivity of various transformations. This predictive power can save significant experimental effort by identifying the most promising reaction pathways to explore. Theoretical calculations of spectroscopic properties, such as NMR and IR spectra, can aid in the characterization of new compounds derived from this compound.

| Computational Method | Information to be Gained for this compound | Impact on Research |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies, and electronic distribution. | Prediction of reactivity, stability, and spectroscopic signatures. |

| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites. | Guidance for designing reactions with predictable regioselectivity. |

| Reaction Pathway Modeling | Calculation of transition states and activation energies. | Rationalization of experimental outcomes and prediction of reaction feasibility. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of structural features with potential biological activity. | Prioritization of synthetic targets for biological screening. researchgate.net |

Integration into Advanced Materials Science

The unique combination of a rigid heterocyclic core, a bulky lipophilic group, and a reactive amino group makes this compound an intriguing building block for advanced materials. While specific industrial applications are beyond the scope of this article, the fundamental exploration of its role in materials science is a promising future direction.

One area of interest is the development of novel ligands for catalysis. Oxazole-containing ligands have been successfully used in transition metal catalysis, for example, in vanadium-catalyzed ethylene polymerization. mdpi.com The specific steric and electronic properties of this compound could lead to catalysts with unique selectivity and activity.

Furthermore, the oxazole moiety can be incorporated into the backbone of polymers to create materials with tailored electronic and optical properties. The inherent fluorescence of some oxazole derivatives suggests potential for development as organic light-emitting diodes (OLEDs) or fluorescent probes. The amino group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to modify their properties. Research into the synthesis of oligomers and polymers containing the this compound unit could unveil new functional materials with interesting photophysical or thermal characteristics.

| Area of Materials Science | Potential Role of this compound | Research Focus |

| Coordination Chemistry | As a ligand for transition metal catalysts. | Synthesis and characterization of metal complexes and evaluation of their catalytic performance. |

| Polymer Chemistry | As a monomer for the synthesis of functional polymers. | Investigation of polymerization methods and characterization of the resulting polymer properties. |

| Photophysical Materials | As a core structure for fluorescent materials. | Study of the absorption and emission properties and their modulation through chemical modification. |

| Surface Science | As a modifying agent for surfaces. | Development of methods to attach the molecule to various substrates and study the resulting surface properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.